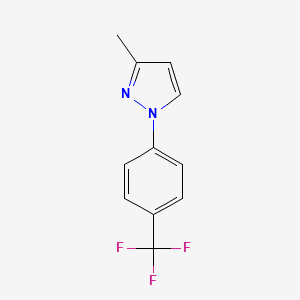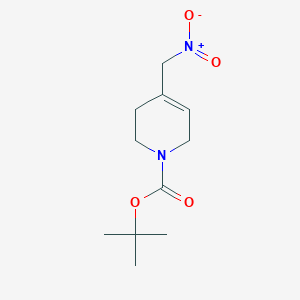
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a pyridine ring, a nitro group, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.
One common method involves the nitration of a pyridine derivative followed by esterification with tert-butyl alcohol.
Reaction conditions typically require the use of strong acids or bases, and careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Specialized reactors and continuous flow processes are often used to maintain consistency and efficiency in the production process.
Quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ metal catalysts like palladium or nickel.
Substitution reactions typically require strong acids or bases.
Major Products Formed:
Oxidation can yield nitroso derivatives or nitrate esters.
Reduction can produce primary, secondary, or tertiary amines.
Substitution reactions can lead to various substituted pyridines.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex nitrogen-containing molecules.
It serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology:
Research has explored its potential as a bioactive molecule, investigating its effects on biological systems.
It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine:
The compound's derivatives are being studied for their therapeutic potential, including anti-inflammatory and analgesic properties.
It may also be used in the design of new drugs targeting specific diseases.
Industry:
The compound is utilized in the production of dyes, perfumes, and other industrial chemicals.
Its unique reactivity makes it valuable in various chemical processes.
Molecular Targets and Pathways:
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.
It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Mechanism:
The exact mechanism of action depends on the specific biological context and the derivatives involved.
Studies are ongoing to elucidate the detailed pathways and interactions.
Comparison with Similar Compounds
1-tert-butyl-4-(nitromethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-tert-butyl-\u03B1-nitrotoluene: Another nitro-containing compound with a tert-butyl group.
1-tert-butyl-4-(tribromomethyl)benzene: Contains a tribromomethyl group instead of nitro.
Uniqueness:
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyridine ring and a nitro group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |
InChI Key |
VQYIQKDBDOICBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
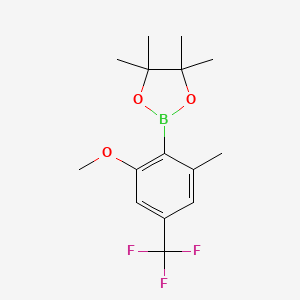
![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
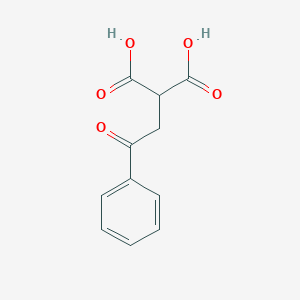
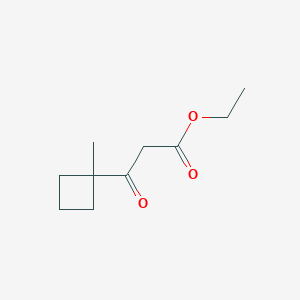
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)


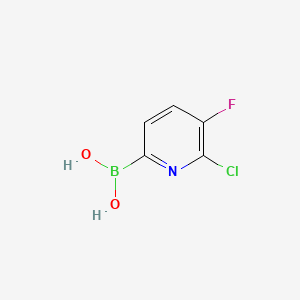

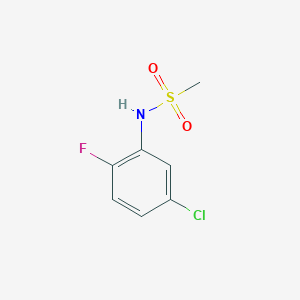
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
